4-bromo-N-(1-phenylethyl)benzamide
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Overview
Description
4-bromo-N-(1-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties . This compound, specifically, has a bromine atom attached to the benzene ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 4-bromo-N-(1-phenylethyl)benzamide typically involves the reaction of 4-bromobenzoic acid with (S)-1-phenylethanamine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4). This reaction yields the desired product with an excellent yield of 93% . Additionally, the compound can be further modified using a Pd(0) catalyst to react with various aryl boronic acids, forming analogues of this compound in moderate to good yields (62-89%) .
Chemical Reactions Analysis
4-bromo-N-(1-phenylethyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other groups using reagents such as aryl boronic acids in the presence of a Pd(0) catalyst.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are not detailed, benzamides generally can undergo such reactions under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
4-bromo-N-(1-phenylethyl)benzamide has several applications in scientific research:
Biology and Medicine: Compounds containing benzamide moieties, including this compound, are investigated for their potential biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Benzamides are used in the development of agrochemicals and drug molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the benzamide moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. detailed studies on the exact molecular targets and pathways for this specific compound are limited .
Comparison with Similar Compounds
4-bromo-N-(1-phenylethyl)benzamide can be compared with other benzamide derivatives such as:
4-bromobenzamide: Lacks the phenylethyl group, which may result in different biological activities and reactivity.
N-(1-phenylethyl)benzamide: Lacks the bromine atom, which can influence its chemical reactivity and biological properties.
The presence of both the bromine atom and the phenylethyl group in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
4-bromo-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHSCLDDJSDEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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